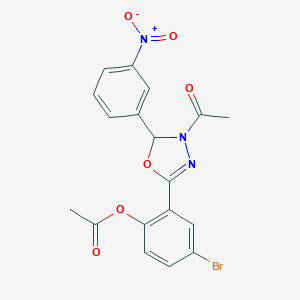
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes. It works by increasing the sensitivity of cells to insulin, which helps to regulate blood sugar levels. In recent years, Rosiglitazone has been the subject of scientific research due to its potential therapeutic applications beyond diabetes treatment.
Wirkmechanismus
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased insulin sensitivity and improved glucose uptake by cells. 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee also has anti-inflammatory effects, which may contribute to its therapeutic benefits beyond diabetes treatment.
Biochemical and Physiological Effects:
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has been shown to improve insulin sensitivity and glucose uptake by cells, leading to improved glycemic control in patients with type 2 diabetes. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee is a widely used drug with a well-established safety profile, making it a useful tool for scientific research. However, it is important to note that 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee is a prescription drug and should only be used in laboratory experiments under appropriate conditions and with proper authorization.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee. One area of interest is its potential use in the treatment of inflammatory bowel disease, as preliminary studies have shown promising results. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms underlying 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee's anti-inflammatory effects and its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxyaniline to form 5-(2-methoxyanilino)-2-methyl-3-nitrobenzoic acid. This intermediate is then reduced with iron powder and acetic acid to form 5-(2-methoxyanilino)-2-methyl-3-aminobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and thiourea to form 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has been studied for its potential therapeutic applications beyond diabetes treatment. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. 5-(2-Methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dionee has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
Molekularformel |
C17H16N2O3S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-(2-methoxyanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-7-3-5-9-13(11)19-16(20)15(23-17(19)21)18-12-8-4-6-10-14(12)22-2/h3-10,15,18H,1-2H3 |
InChI-Schlüssel |
YMGNAFOFAFLSJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3OC |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

